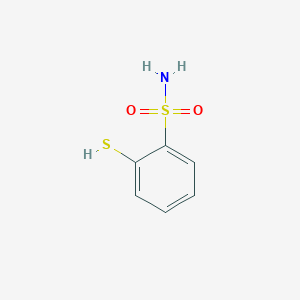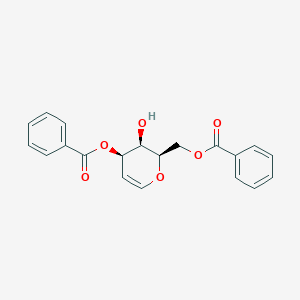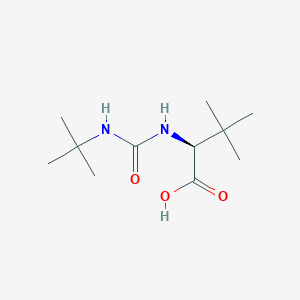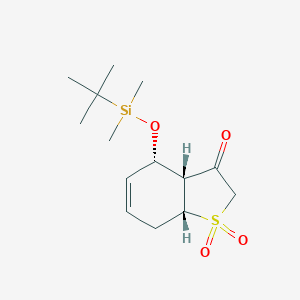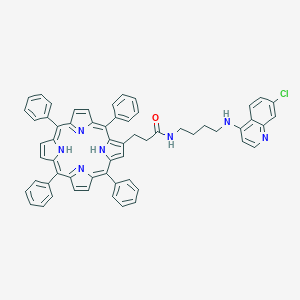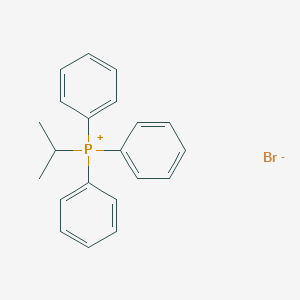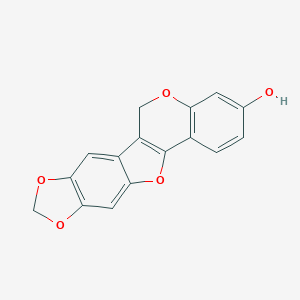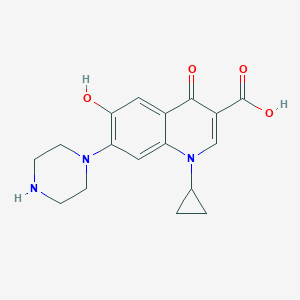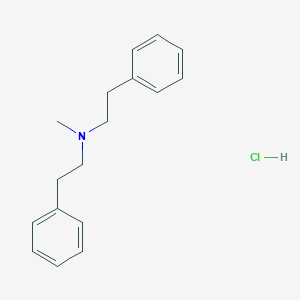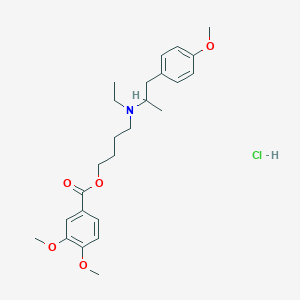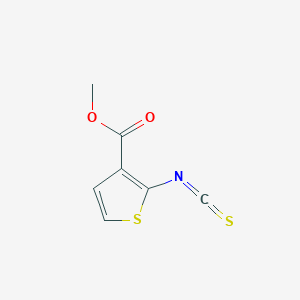
Methyl 2-isothiocyanatothiophene-3-carboxylate
概要
説明
Methyl 2-isothiocyanatothiophene-3-carboxylate is a compound that is related to various thiophene derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the research on related thiophene derivatives can offer insights into its possible characteristics and behaviors.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions that can include nitration, halogenation, and cross-coupling reactions. For instance, the nitration of methyl-3-hydroxythiophene-2-carboxylate leads to products that can further react to form complex ring systems such as thieno[3,4-b][1,4]oxazine . Additionally, the synthesis of 3-heteroalkyl-2-N-organylaminothiophenes from isothiocyanates and lithiated intermediates demonstrates the versatility of thiophene chemistry . The preparation of N-arylated methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling further exemplifies the synthetic accessibility of these compounds .
Molecular Structure Analysis
The structure of thiophene derivatives can be elucidated using various spectroscopic techniques. For example, the reversal of product assignments in the nitration of methyl-3-hydroxythiophene-2-carboxylate was achieved using carbon-13 NMR data . The characterization of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate by elementary analysis and MHz spectrometry provides another example of how the molecular structure of thiophene derivatives can be determined .
Chemical Reactions Analysis
Thiophene derivatives participate in a wide range of chemical reactions. The equilibrium between amino and imino forms in N-monosubstituted aminothiophenes indicates tautomerism, which is a significant chemical behavior . The formation of thiophene-2,4-diols from methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates upon reaction with alcohols and subsequent loss of hydrogen chloride showcases the reactivity of these compounds . Furthermore, the cyclocondensation of N-arylamidrazones derived from methyl 3-aminothiophene-2-carboxylate to form thieno[3,2-e][1,2,4]triazepin-5-ones demonstrates the potential for creating complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be quite diverse. For example, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate suggests potential applications in materials science . The ability to undergo various reactions, such as the Chan-Lam cross-coupling, indicates a level of chemical stability and reactivity that can be fine-tuned for specific applications . The synthesis of ethers of thiotetronic and α-halogenothiotetronic acids from alkyl ethers of thiophene-2-carboxylic acids also highlights the chemical versatility of these compounds .
科学的研究の応用
Synthesis and Applications in Organic Chemistry
Methyl 2-isothiocyanatothiophene-3-carboxylate and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis of complex molecules. For instance, it has been used in the N-arylation of methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling, demonstrating the compound's versatility in facilitating the synthesis of a broad range of functional groups (Rizwan et al., 2015). The compound has also played a crucial role in the study of crystal structures and computational studies, particularly in understanding the inter- and intra-interactions of amino and carboxyl groups, as evidenced in the work of (Tao et al., 2020).
Catalysis and Synthesis Techniques
The compound's application extends to catalysis and synthesis techniques. Research by (Shah, 2011) demonstrates the synthesis of 3-aminothiophene-2-carboxylates using an eco-friendly phase transfer catalysis technique. This method underscores the compound's potential in green chemistry applications. Additionally, (Kogami & Watanabe, 2011) have devised a safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate, showcasing the compound's utility in the creation of efficient synthesis protocols.
Safety And Hazards
特性
IUPAC Name |
methyl 2-isothiocyanatothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S2/c1-10-7(9)5-2-3-12-6(5)8-4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIYSXJOPAFQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374960 | |
| Record name | Methyl 2-isothiocyanatothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-isothiocyanatothiophene-3-carboxylate | |
CAS RN |
126637-07-8 | |
| Record name | Methyl 2-isothiocyanatothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 126637-07-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)
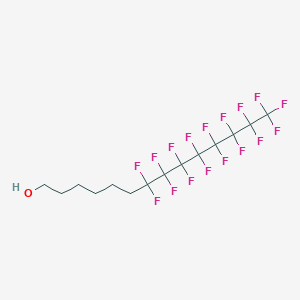
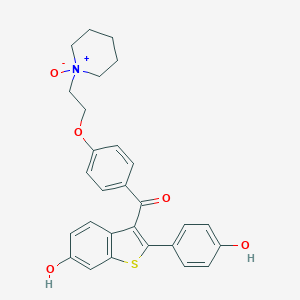
![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
